Bis(4-bromophenyl)phenylphosphine oxide

Übersicht

Beschreibung

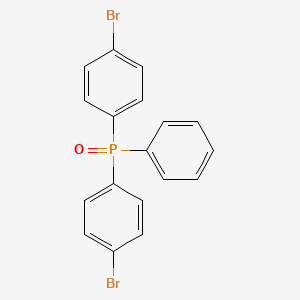

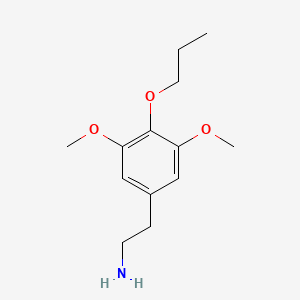

Bis(4-bromophenyl)phenylphosphine oxide is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as polymer synthesis, flame retardancy, and as a precursor for other chemical reactions. The compound is characterized by the presence of a phosphine oxide group attached to a phenyl ring, which is further substituted with bromine atoms at the para position on two phenyl rings .

Synthesis Analysis

The synthesis of bis(4-bromophenyl)phenylphosphine oxide has been improved to be more convenient and economical, achieving high yields. This synthesis is crucial as it serves as a starting point for preparing water-soluble phosphine precursors . Other related compounds, such as bis(p-carboxyphenyl) phenyl phosphine oxide, have been synthesized using Friedel-Crafts and oxidation reactions, indicating the versatility of the phosphine oxide group in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bis(4-bromophenyl)phenylphosphine oxide and related compounds has been studied using various techniques. For instance, the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide has been determined, providing insights into the interatomic distances and angles, and illustrating the influence of steric congestion on the molecular structure . Additionally, the structures of related compounds with haloalkylstannyl groups have been elucidated, showing intramolecular and intermolecular interactions that affect the overall molecular conformation .

Chemical Reactions Analysis

Bis(4-bromophenyl)phenylphosphine oxide is a versatile reactant in the synthesis of polymers and other materials. For example, it has been used to prepare fluorinated polyimides with high glass transition temperatures and excellent thermal stability . It has also been involved in the preparation of poly(phosphine oxide ether ketone)s, which exhibit high thermal stability and desirable physical properties . Furthermore, the compound has been used in the synthesis of polymer electrolyte membranes for fuel cells, where its sulfonated derivatives contribute to improved ion conductivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-bromophenyl)phenylphosphine oxide and its derivatives are of significant interest due to their potential applications. The fluorinated polyimides derived from related phosphine oxides show good solubility in organic solvents and high thermal stability . The polyether ketones derived from similar compounds exhibit glass transitions around 200°C and are thermally stable beyond 500°C in air . These properties make them suitable for high-performance materials in demanding environments.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Precursor Applications

Z. Tian (2003) developed a more convenient and economical method for synthesizing bis(4-bromophenyl)phenylphosphine oxide in high yield. This compound was successfully used to prepare three water-soluble phosphine precursors, emphasizing its role as a valuable intermediate in synthetic chemistry (Tian, 2003).

Enhancing Material Properties

Research by Seong-Woo Choi et al. (2006) revealed that bis(4-bromophenyl)phenylphosphine oxide derivatives, specifically phosphorus-containing bisphenol compounds, significantly improve the char yield and thermal degradation temperatures when used in the synthesis of benzoxazine monomers and polymers. This demonstrates its potential for enhancing material properties, especially in high-temperature applications (Choi et al., 2006).

Polymer Synthesis and Applications

Betül Türel et al. (2013) investigated the use of bis[(4 -β-(2-bromopropanoate)ethoxy)phenyl]phenylphosphine oxide as an initiator for the atom transfer radical polymerization of styrene and methyl methacrylate. The resulting polymers, containing phosphine oxide linkages, exhibited special properties such as low glass transition temperature (Tg), high char yield, and improved oxygen induction time value. This highlights its utility in creating polymers with specific thermal and physical properties (Türel et al., 2013).

Space Material Development

Jianyong Jin et al. (2003) explored the potential of phenylphosphine oxide containing perfluorocyclobutyl polymers for space applications. The high glass transition temperatures and excellent thermal stability demonstrated by these polymers suggest their suitability for use in the harsh environment of space (Jin et al., 2003).

Flame Retardancy and Polymer Properties

Several studies have explored the flame retardant properties of bis(4-carboxyphenyl)phenylphosphine oxide and its derivatives in polymers. These compounds have been shown to significantly enhance flame retardancy, thermal stability, and material properties in various polymer matrices (Peng, 2006).

Optical and Electrical Applications

The synthesis of bis(4-bromophenyl)phenylphosphine and -phosphine oxide derivatives and their application in creating emissive materials for optical applications have been documented. These compounds contribute to the development of materials with unique optical properties, suitable for thin-film applications and potentially for use in electronic devices (Ohshita et al., 2011).

Eigenschaften

IUPAC Name |

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGNHDJCYWEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromophenyl)phenylphosphine oxide | |

CAS RN |

93869-52-4 | |

| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)